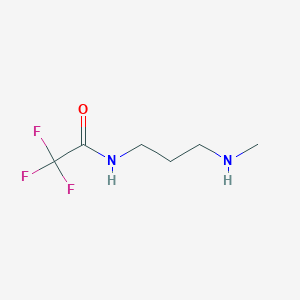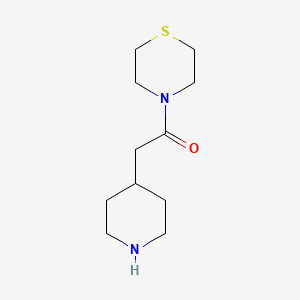![molecular formula C9H14O2 B1467846 Acide 4-méthylbicyclo[2.2.1]heptane-1-carboxylique CAS No. 952403-56-4](/img/structure/B1467846.png)
Acide 4-méthylbicyclo[2.2.1]heptane-1-carboxylique
Vue d'ensemble
Description
“4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid” is a molecule that contains a total of 26 bonds. There are 12 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 five-membered rings, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .
Synthesis Analysis
An asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates has been realized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
Molecular Structure Analysis
The molecular structure of “4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid” is characterized by a bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions .
Chemical Reactions Analysis
The chemical reactions involving “4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid” are typically facilitated by organocatalysis . The reaction is mechanistically distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis . Instead, this reaction is effected through a hydrogen bond catalysis .
Applications De Recherche Scientifique
Synthèse Asymétrique
La structure bicyclique de l’acide 4-méthylbicyclo[2.2.1]heptane-1-carboxylique en fait un excellent candidat pour la synthèse asymétrique. Ce processus est crucial pour créer des molécules avec une chiralité spécifique —une propriété importante dans l’industrie pharmaceutique où l’orientation d’une molécule peut déterminer son interaction avec les systèmes biologiques. Le groupe carboxylate du composé est particulièrement polyvalent, permettant diverses transformations essentielles à la synthèse de composés énantiomériquement purs .
Organocatalyse
Ce composé joue un rôle important dans l’organocatalyse, en particulier dans les réactions qui forment des cycloadditions [4 + 2] . Les organocatalyseurs sont des catalyseurs composés de molécules à base de carbone, qui sont souvent plus durables et peuvent être utilisés dans des conditions plus douces que les catalyseurs traditionnels à base de métaux. L’utilisation de l’this compound en organocatalyse peut conduire à des réactions hautement énantiosélectives, un résultat souhaitable pour la production d’isomères spécifiques d’une substance .
Découverte de Médicaments
Le noyau bicyclique de ce composé est une caractéristique de plusieurs candidats médicaments. Sa structure est intégrée dans des composés ayant diverses fonctions, y compris des produits naturels bioactifs comme le camphre et les sordarines. Le développement de bicyclo[2.2.1]heptanes fonctionnalisés est essentiel pour des synthèses orientées vers un objectif et diversifiées de molécules d’importance biologique, ce qui le rend très souhaitable pour les applications de découverte de médicaments .
Ligands Chiraux pour la Catalyse
Les ligands chiraux sont essentiels pour obtenir l’énantiosélectivité dans les réactions catalytiques. L’this compound peut servir de précurseur à la synthèse de ligands chiraux utilisés dans la catalyse aux métaux de transition. Ces ligands sont essentiels pour produire des produits à un seul énantiomère, qui sont importants pour créer des médicaments ayant l’effet thérapeutique correct .
Études d’Architecture Moléculaire
L’architecture moléculaire unique du composé, avec son noyau bicyclique, permet aux chercheurs d’étudier les effets de la présence de carbone en tête de pont sur les propriétés moléculaires. Cette compréhension est précieuse dans la conception de nouvelles molécules présentant des caractéristiques physiques et chimiques souhaitées, qui peuvent être appliquées dans divers domaines, notamment la science des matériaux et les produits pharmaceutiques .
Développement d’Approches Synthétiques
Les chercheurs s’intéressent au développement d’approches synthétiques qui permettent un accès direct aux bicyclo[2.2.1]heptanes avec une tête de pont fonctionnalisée. La structure du composé fournit une base pour de telles méthodes synthétiques, qui sont importantes pour la production efficace de molécules complexes ayant des applications potentielles en médecine et dans l’industrie .
Mécanisme D'action
Target of Action
It is known that the compound is a part of a class of molecules that have various functions and are embedded in numerous compounds .
Mode of Action
The mode of action of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the rapid creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .
Biochemical Pathways
The compound is part of a class of molecules that are known to be involved in various biochemical processes .
Result of Action
The compound is part of a class of molecules that are known to have various functions .
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the cycloaddition reactions, which are essential for the synthesis of complex organic molecules . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the transition states and intermediates in biochemical pathways.
Cellular Effects
The effects of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it has been observed to impact cell signaling pathways, potentially leading to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s rigid structure allows it to fit precisely into enzyme active sites, where it can either block substrate access or stabilize the enzyme-substrate complex . These interactions can lead to changes in gene expression, further influencing cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic pathways or modulating immune responses. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the levels of metabolites and the overall metabolic flux within cells. The compound has been shown to participate in oxidation-reduction reactions, where it acts as a substrate for specific enzymes . These interactions can lead to changes in the concentration of key metabolites, affecting cellular energy balance and biosynthetic processes.
Transport and Distribution
The transport and distribution of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid can influence its biochemical activity and effectiveness in various physiological contexts.
Subcellular Localization
The subcellular localization of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity, influencing cellular processes such as metabolism, signaling, and gene expression.
Propriétés
IUPAC Name |
4-methylbicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-8-2-4-9(6-8,5-3-8)7(10)11/h2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDZCJZFEGWLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


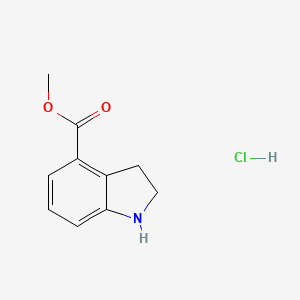
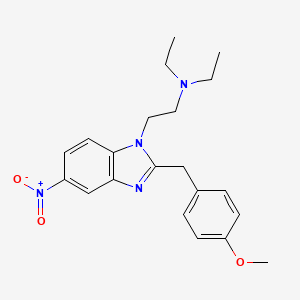

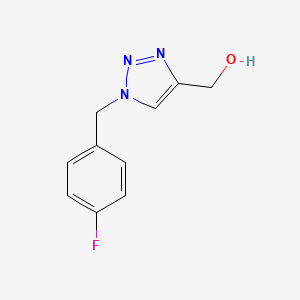
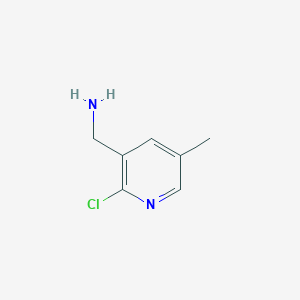
![Methyl 1,4,6,7-tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1467771.png)
![3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1467772.png)

![{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1467775.png)
![(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467776.png)
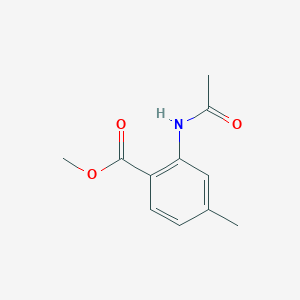
![4-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1467784.png)
